molecular formula C11H17OPS2 B1665666 Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester CAS No. 333-43-7

Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester

Cat. No.: B1665666
CAS No.: 333-43-7
M. Wt: 260.4 g/mol
InChI Key: XJPQQYILDIYJHE-UHFFFAOYSA-N
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Description

AI 3-25713 is a biochemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient protocol for the synthesis of ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a novel aminomethylmonoalkylphosphinate starting from 4-methylbenzoic acid, has been reported (Ding & Yan, 2012). This process involves selective monochlorination of phosphonic ester, forming the phosphonochloridate, followed by nucleophilic addition.

Metabolic Pathways

  • Studies on Dyfonate (O-ethyl S-phenyl ethylphosphonodithioate) have revealed its rapid metabolism in living rats, forming polar products excreted in urine and feces. Identified metabolites account for a significant proportion of the administered dose, with a metabolic pathway similar to that in plants (McBain, Hoffman, Menn, & Casida, 1971).

Nonlinear Optical Properties

  • Layer-by-layer growth of metal−bis(phosphonate) multilayers has been utilized to produce acentric thin films with second-order nonlinear optical properties. This involves chromophoric α,ω-bis(phosphonate) molecules uniformly oriented within the film to achieve a noncentrosymmetric structure (Neff, Helfrich, Clifton, & Page, 2000).

Phosphonic and Phosphinic Esters Synthesis

  • New methods for synthesizing phosphonic and phosphinic esters and their thio analogs have been developed. These methods involve the addition of phenyl- and alkyl-phosphonous esters to methacrylic and acrylic esters (Pudovik & Yarmukhametova, 1952).

Activation and Deactivation Mechanisms

  • The activation and deactivation mechanisms of Dyfonate (O-ethyl S-phenyl ethylphosphonodithioate) by rat liver microsomes have been studied, revealing processes involving the replacement of thionosulphur by oxygen and cleavage of the ester bond to form non-toxic derivatives (McBain, Yamamoto, & Casida, 1971).

Properties

333-43-7

Molecular Formula

C11H17OPS2

Molecular Weight

260.4 g/mol

IUPAC Name

2-ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17OPS2/c1-3-12-8-9-13(14,15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

XJPQQYILDIYJHE-UHFFFAOYSA-N

SMILES

CCOP(=S)(CC)SC1=CC=C(C=C1)C

Canonical SMILES

CCOCCP(=S)(C1=CC=C(C=C1)C)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-25713;  AI-3-25713;  AI3-25713; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester
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Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester
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Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester
Reactant of Route 4
Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester
Reactant of Route 5
Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester
Reactant of Route 6
Phosphonodithioic acid, ethyl-, O-ethyl S-(4-methylphenyl) ester

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